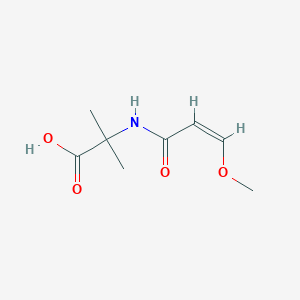

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H13NO4 . It is a product offered by Benchchem for CAS No. 2155873-13-3.

Molecular Structure Analysis

The molecular structure of “(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” can be found in databases like PubChem . The compound has a CID of 132371647 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .Aplicaciones Científicas De Investigación

- Enzymes such as AziB1 (P450 hydroxylase) and AziB2 (O-methyltransferase) are involved in the formation and incorporation of the NPA moiety. AziB1 catalyzes hydroxylation at the C3 position of 5-methyl-NPA, followed by O-methylation by AziB2 to introduce the methoxy group. The di-domain non-ribosomal peptide synthetase AziA1 then incorporates 3-methoxy-5-methyl-NPA during azinomycin B biosynthesis .

- In squamous cell carcinoma (A431) cells, A02 inhibits proliferation, enhances differentiation markers, and counteracts the epithelial–mesenchymal transition (EMT) process induced by TGF-β1. A02 also modulates lipid remodeling associated with EMT .

- The cleavage of a Csp–Csp triple bond in alkynylcyclobutanol leads to the formation of these indazoles, which have potential applications in medicinal chemistry .

- In vivo experiments demonstrate reduced cell proliferation areas in response to A02 topical treatment .

Antitumor Antibiotics and DNA Alkylation

Skin Cancer Prevention and PPARγ Activation

C–H Functionalization and Indazole Synthesis

Metabolomics Research and Lipid Signaling

Biological Activity and Hydroxyphenylacetic Acid Derivatives

Potential for New Azinomycin Analogues

Safety And Hazards

Propiedades

IUPAC Name |

2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-6(10)4-5-13-3/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLZCGFAHOHDET-PLNGDYQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)NC(=O)/C=C\OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2417860.png)

![N-[(2-Ethoxyphenyl)methyl]-N-[(1-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2417861.png)

![2-Amino-2-[4-(dimethylamino)-2-methylphenyl]acetic acid](/img/structure/B2417862.png)

![2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2417864.png)

![2-Methyl-1-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2417865.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)